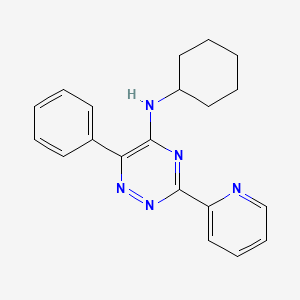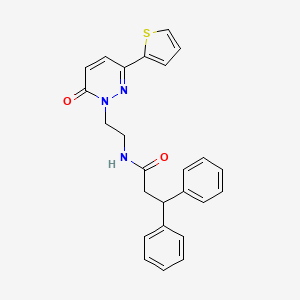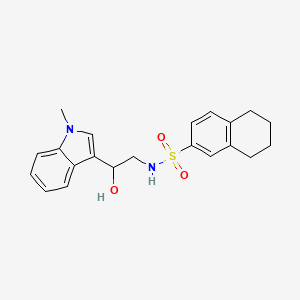![molecular formula C15H17ClN2OS B2798407 N-[(4-chlorophenyl)(cyano)methyl]-2-(thian-4-yl)acetamide CAS No. 1444829-00-8](/img/structure/B2798407.png)
N-[(4-chlorophenyl)(cyano)methyl]-2-(thian-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-chlorophenyl)(cyano)methyl]-2-(thian-4-yl)acetamide, commonly known as CTAP, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective antagonist of the mu-opioid receptor, which plays a crucial role in the regulation of pain and addiction. CTAP has been extensively studied for its potential applications in the development of novel therapeutic agents for the treatment of opioid addiction and other related disorders.
Wirkmechanismus
CTAP is a potent and selective antagonist of the mu-opioid receptor. It binds to the receptor and blocks the binding of endogenous opioid peptides, such as endorphins and enkephalins, which are responsible for the regulation of pain and addiction. By blocking the mu-opioid receptor, CTAP can reduce the effects of opioids and prevent the development of opioid tolerance and dependence.
Biochemical and Physiological Effects:
CTAP has been shown to have a range of biochemical and physiological effects. In preclinical studies, CTAP has been shown to reduce opioid-induced analgesia, tolerance, and dependence. It has also been shown to reduce the rewarding effects of opioids, which are responsible for the development of addiction. Additionally, CTAP has been shown to reduce the symptoms of opioid withdrawal, such as anxiety, depression, and gastrointestinal distress.
Vorteile Und Einschränkungen Für Laborexperimente
CTAP has several advantages for use in laboratory experiments. It is a potent and selective antagonist of the mu-opioid receptor, which makes it a useful tool for investigating the role of this receptor in pain and addiction. CTAP is also relatively stable and easy to synthesize, which makes it a cost-effective option for use in preclinical studies. However, CTAP has some limitations, including its poor solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several potential future directions for the use of CTAP in scientific research. One area of interest is the development of novel therapeutic agents for the treatment of opioid addiction and related disorders. CTAP has shown promise as a potential treatment option, and further research is needed to evaluate its efficacy and safety in clinical trials. Additionally, CTAP could be used to investigate the role of the mu-opioid receptor in other physiological and pathological processes, such as stress, anxiety, and depression. Finally, CTAP could be used in combination with other opioid receptor antagonists and agonists to develop more effective and targeted therapies for pain and addiction.
Synthesemethoden
CTAP can be synthesized using a variety of methods, including the reaction of 4-chlorobenzyl cyanide with thian-4-ylacetic acid in the presence of a base. The resulting product is then purified using various chromatographic techniques to obtain pure CTAP. Other methods of synthesis include the reaction of 4-chlorobenzyl cyanide with thian-4-ylacetyl chloride or thian-4-ylacetic anhydride.
Wissenschaftliche Forschungsanwendungen
CTAP has been extensively studied for its potential applications in the field of scientific research. It has been used as a tool to investigate the role of the mu-opioid receptor in the regulation of pain and addiction. CTAP has also been used to study the mechanisms of action of other opioid receptor antagonists and agonists. Additionally, CTAP has been used in preclinical studies to evaluate its potential as a therapeutic agent for the treatment of opioid addiction and other related disorders.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)-cyanomethyl]-2-(thian-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2OS/c16-13-3-1-12(2-4-13)14(10-17)18-15(19)9-11-5-7-20-8-6-11/h1-4,11,14H,5-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJGPUCCEYWHGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1CC(=O)NC(C#N)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropyloxirane-2-carboxamide](/img/structure/B2798324.png)


![2,5-dichloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2798329.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(benzimidazol-1-yl)benzoate](/img/structure/B2798330.png)



![N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]biphenyl-4-sulfonamide](/img/structure/B2798338.png)
![6-Methyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2798339.png)
![1-Methyl-5-phenylmethoxycarbonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2798341.png)
![1,7-bis(3-hydroxypropyl)-9-methyl-3-phenyl-5,7,9-trihydro-4H-1,2,4-triazino[4, 3-h]purine-6,8-dione](/img/structure/B2798342.png)
![[(6-Methylheptan-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2798343.png)
![tert-butyl 4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]piperazine-1-carboxylate](/img/structure/B2798344.png)